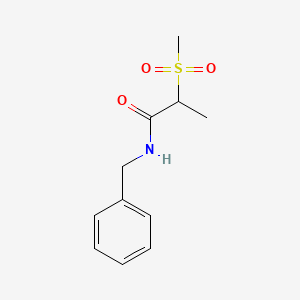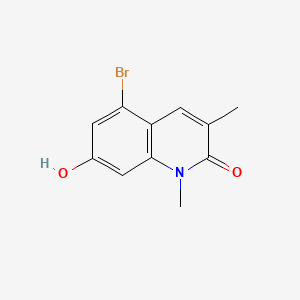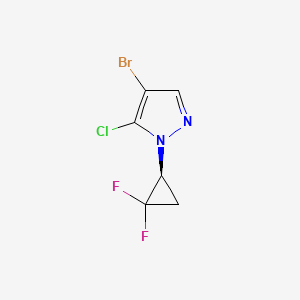
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring makes it a versatile molecule for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Halogens: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.
Incorporation of Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via cyclopropanation reactions using difluorocarbene precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclopropane Ring-Opening Reactions: The difluorocyclopropyl group can participate in ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized derivatives such as pyrazole oxides.
Reduction Products: Dehalogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The halogen atoms can also contribute to the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-chloro-1H-pyrazole: Lacks the difluorocyclopropyl group.
5-Chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the bromine atom.
4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole: Lacks the chlorine atom.
Uniqueness
(S)-4-Bromo-5-chloro-1-(2,2-difluorocyclopropyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and difluorocyclopropyl groups in the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H4BrClF2N2 |
|---|---|
Molekulargewicht |
257.46 g/mol |
IUPAC-Name |
4-bromo-5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazole |
InChI |
InChI=1S/C6H4BrClF2N2/c7-3-2-11-12(5(3)8)4-1-6(4,9)10/h2,4H,1H2/t4-/m0/s1 |
InChI-Schlüssel |
ZYCFIPQXGWOZMM-BYPYZUCNSA-N |
Isomerische SMILES |
C1[C@@H](C1(F)F)N2C(=C(C=N2)Br)Cl |
Kanonische SMILES |
C1C(C1(F)F)N2C(=C(C=N2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



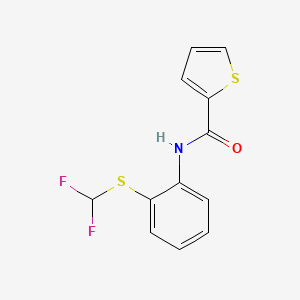


![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)

![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)

![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
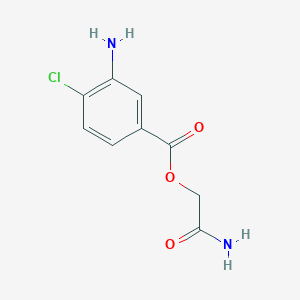
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
